Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-propylcarbamate
Overview
Description
Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-propylcarbamate is an organic compound with the molecular formula C14H20FN2O4 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, a fluoro-nitrophenyl moiety, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-propylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(3-fluoro-4-nitrophenyl)-N-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the substituted fluoro derivative.
Substitution: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-propylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate
- (3-Fluoro-4-nitrophenyl)methanol
Uniqueness
Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-propylcarbamate is unique due to the presence of the propyl chain, which can influence its physicochemical properties and biological activity. Compared to its methyl counterpart, the propyl group can enhance lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-4-nitrophenyl)-N-propylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4/c1-5-8-16(13(18)21-14(2,3)4)10-6-7-12(17(19)20)11(15)9-10/h6-7,9H,5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJWAIVCCIDYSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141369 | |
Record name | Carbamic acid, N-(3-fluoro-4-nitrophenyl)-N-propyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301141369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881329-16-3 | |
Record name | Carbamic acid, N-(3-fluoro-4-nitrophenyl)-N-propyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881329-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-fluoro-4-nitrophenyl)-N-propyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301141369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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